l-Alanyl-l-glutamine

Übersicht

Beschreibung

L-Alanyl-L-Glutamine is a dipeptide consisting of alanine and glutamine. It is used in dietary supplementation, parenteral nutrition, and cell culture . As a dietary supplement, it protects the gastrointestinal tract . In cell culture, it is sometimes used as a replacement for L-glutamine because this dipeptide is stable in aqueous solution .

Synthesis Analysis

L-Alanyl-L-Glutamine is mainly produced via chemical synthesis which is complicated, time-consuming, labor-intensive, and has a low yield accompanied with the generation of by-products . A metabolically engineered E. coli strain for its production was developed by over-expressing L-amino acid α-ligase (BacD) from Bacillus subtilis, and inactivating the peptidases PepA, PepB, PepD, and PepN, as well as the dipeptide transport system Dpp .Molecular Structure Analysis

The molecular structure of L-Alanyl-L-Glutamine was distinguished from other forms by Raman spectroscopy and powder X-ray diffraction (PXRD) .Chemical Reactions Analysis

In the body, L-Alanyl-L-Glutamine endogenously splits into two amino acids, alanine and glutamine . The released amino acids flow as nutrients into their respective body pools and are metabolized according to the needs of the organism .Physical And Chemical Properties Analysis

At room temperature with 1 atmosphere of pressure, L-Alanyl-L-Glutamine has a solubility of about 586 g/L, which is more than 10 times glutamine’s solubility (35 g/L) . Also, glutamine does not withstand sterilization procedures, whereas alanyl-glutamine does .Wissenschaftliche Forschungsanwendungen

Clinical Treatment and Rehabilitation

Ala-Gln is recognized for its high water solubility, good thermal stability, and high bioavailability, making it a valuable dipeptide in clinical settings . It’s used in clinical treatment and post-operative rehabilitation , aiding in recovery and health maintenance. Its role in supporting immune function and maintaining homeostasis under stress conditions makes it an important supplement during disease or recovery .

Sports Health Care

In the realm of sports health care , Ala-Gln serves as a nutritional supplement to support athletes’ intense physical activities. It helps in replenishing the high demand for glutamine that occurs during strenuous exercise, thus aiding in muscle recovery and reducing the risk of overtraining syndrome .

Immune System Enhancement

Ala-Gln has been shown to promote immune function . It plays a crucial role in maintaining the balance of the body’s internal environment, especially during times of stress or illness when the demand for glutamine outpaces its supply, making it conditionally essential .

Gastrointestinal Health

Human studies have indicated positive outcomes of Ala-Gln supplementation in maintaining gastrointestinal structure , reducing intestinal permeability, and enhancing immune cell function . This makes it a potential therapeutic agent for conditions affecting the gastrointestinal tract.

Antioxidant Capacity

Ala-Gln contributes to the body’s antioxidant capacity . It supports the body’s natural defense mechanisms against oxidative stress, which can be beneficial in various pathological conditions, including cancer treatment and post-radiation recovery .

Biotechnological Production

The dipeptide has been produced biotechnologically using metabolically engineered Escherichia coli strains. This method offers a more efficient and sustainable approach compared to traditional chemical synthesis, which is often complicated and yields lower productivity .

Mammalian Cell Culture Medium

In biotechnology , Ala-Gln is used as a component for mammalian cell culture media. It supports cell growth and viability, making it a crucial additive in the cultivation of mammalian cells for research and therapeutic purposes .

Pancreatic Beta-Cell Function

Ala-Gln improves pancreatic beta-cell function , which is essential for insulin release. By maintaining mitochondrial metabolism and stimulus-secretion coupling, it plays a role in the management of glucose levels, potentially benefiting individuals with diabetes .

Wirkmechanismus

Target of Action

l-Alanyl-l-glutamine (Ala-Gln) is a dipeptide consisting of alanine and glutamine . It primarily targets skeletal muscle cells and immune cells such as lymphocytes, macrophages, and neutrophils . These cells utilize the amino acids alanine and glutamine, which are released when the body metabolizes Ala-Gln .

Mode of Action

Ala-Gln is metabolized in the body into two amino acids, alanine and glutamine . The released amino acids flow as nutrients into their respective body pools and are metabolized according to the needs of the organism . Glutamine plays a key role in several essential metabolic processes and is an important modulator of the heat shock protein (HSP) response . Alanine, on the other hand, is rapidly metabolized via alanine aminotransferase to pyruvate, with concomitant production of glutamate from 2-oxoglutarate .

Biochemical Pathways

The metabolism of Ala-Gln affects several biochemical pathways. Glutamine plays a key role in the tricarboxylic acid cycle in rapidly dividing cells . It is also a precursor for purines and pyrimidines, enabling the synthesis of DNA and RNA . Furthermore, the 70-kDa HSP (HSP70) expression is enhanced by glutamine, via the hexosamine biosynthetic pathway, which inhibits the NF-κB pathway .

Zukünftige Richtungen

The L-Alanyl-L-Glutamine market size, estimations, and forecasts are provided considering 2023 as the base year, with history and forecast data for the period from 2019 to 2030 . The supplementation with L-Glutamine and L-Alanyl-L-Glutamine changes biochemical parameters and jejunum morphophysiology in Type 1 Diabetic Wistar Rats .

Eigenschaften

IUPAC Name |

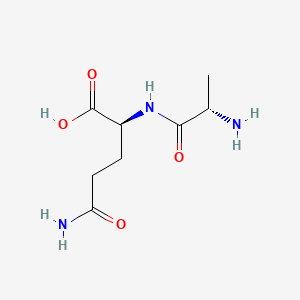

(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCMDXDYPOUFDY-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192658 | |

| Record name | Alanylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; Weak savoury aroma | |

| Record name | Alanylglutamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19554 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Alanylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Alanyl-L-Glutamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2098/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Very slightly soluble (in ethanol) | |

| Record name | L-Alanyl-L-Glutamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2098/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

l-Alanyl-l-glutamine | |

CAS RN |

39537-23-0 | |

| Record name | L-Alanyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39537-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039537230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanyl glutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11876 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alanylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamine, L-alanyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANYL GLUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5JDO2770Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alanylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230.00 to 232.00 °C. @ 760.00 mm Hg | |

| Record name | Alanylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

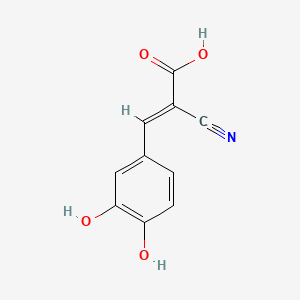

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(p-tolylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine](/img/structure/B1664425.png)